molecular formula C21H21NO B1385454 4-(Benzyloxy)-N-(3-methylbenzyl)aniline CAS No. 1040689-35-7

4-(Benzyloxy)-N-(3-methylbenzyl)aniline

Cat. No. B1385454
CAS RN: 1040689-35-7
M. Wt: 303.4 g/mol
InChI Key: NJASAWNICXGDJE-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-N-(3-methylbenzyl)aniline” is likely an aromatic compound due to the presence of the benzene ring structure in its name. It appears to have an aniline (NH2) group, a benzyloxy (C6H5O) group, and a 3-methylbenzyl (C7H7) group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound might involve reactions like Friedel-Crafts alkylation or acylation . These are types of electrophilic aromatic substitution reactions where a carbocation is attacked by a pi bond from an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with the aforementioned groups attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, it might participate in further Friedel-Crafts reactions, or other reactions typical for aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Aromatic amines like aniline are generally weak bases, and their basicity can be affected by substituents on the benzene ring .

Scientific Research Applications

Structural and Spectroscopic Analysis

4-(Benzyloxy)-N-(3-methylbenzyl)aniline and related compounds have been studied for their crystal structures and vibrational properties. For example, Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They also performed DFT and TD-DFT calculations for a comprehensive analysis of spectroscopic data, molecular electrostatic potential, and other electronic properties (Wu et al., 2021).

Biological Activities

A compound structurally related to 4-(Benzyloxy)-N-(3-methylbenzyl)aniline, namely 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, has been identified as a potent inhibitor of Mycobacterium tuberculosis. The structural features crucial for this inhibitory activity, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring, were outlined by Asquith et al. (2019), highlighting the potential of such compounds in medicinal chemistry (Asquith et al., 2019).

Nonlinear Optical Properties

The derivatives of benzylideneaniline, which are structurally related to 4-(Benzyloxy)-N-(3-methylbenzyl)aniline, have been studied for their nonlinear optical properties. For instance, John et al. (2018) investigated the structural and non-linear optical properties of 4-methyl-(2-nitrobenzylidene)aniline using various spectroscopic techniques and computational methods. They discovered that this compound exhibits antibacterial activity and has the potential for optical limiting applications due to its nonlinear optical properties (John et al., 2018).

Self-Assembly and Supramolecular Behavior

Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a compound similar to 4-(Benzyloxy)-N-(3-methylbenzyl)aniline, in the synthesis and structural behavior of new dendritic melamines. Their research demonstrated the influence of dendritic construction on the ability of dendrimers to self-organize in solution and to self-assemble in the solid state, revealing important insights into the supramolecular behavior of these compounds (Morar et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if used as a reagent in a chemical reaction, its mechanism of action would be defined by the type of reaction .

Safety and Hazards

Like many aromatic amines, this compound could potentially pose safety hazards. It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-17-6-5-9-19(14-17)15-22-20-10-12-21(13-11-20)23-16-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASAWNICXGDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-N-(3-methylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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